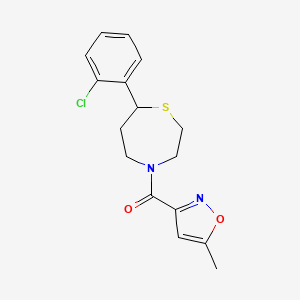

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone

Description

The compound "(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone" features a 1,4-thiazepane core substituted with a 2-chlorophenyl group at the 7-position and a 5-methylisoxazole moiety linked via a methanone bridge. The 2-chlorophenyl group enhances lipophilicity and may influence receptor binding, while the 5-methylisoxazole, a five-membered heterocycle with oxygen and nitrogen, contributes to electronic properties and metabolic stability.

Properties

IUPAC Name |

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2S/c1-11-10-14(18-21-11)16(20)19-7-6-15(22-9-8-19)12-4-2-3-5-13(12)17/h2-5,10,15H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZFCCDQKQCTDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound features a thiazepan ring substituted with a chlorophenyl group and an isoxazole moiety, which may contribute to its biological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Anticancer Activity : Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines.

- Antimicrobial Properties : The presence of the thiazepan and isoxazole rings may enhance its efficacy against bacterial and fungal pathogens.

- Anti-inflammatory Effects : Compounds with similar structures often possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Anticancer Activity

Recent studies have explored the anticancer potential of thiazepan derivatives. For instance, compounds with structural similarities have demonstrated significant inhibition of human non-small cell lung cancer (A549) cells. The following table summarizes the IC50 values for related compounds:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 6l | 0.46 | Induces apoptosis via mitochondrial pathways |

| 6k | 3.14 | Promotes caspase activation |

| 5-FU | 4.98 | Standard chemotherapy agent |

These results indicate that derivatives similar to (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone could be effective in cancer therapy by inducing apoptosis in cancer cells through various pathways .

Antimicrobial Activity

Compounds containing thiazepan and isoxazole structures have been evaluated for their antimicrobial properties. For example, studies have shown that certain thiazepan derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Case Studies

-

Case Study on Anticancer Efficacy :

A study conducted on a series of synthesized thiazepan derivatives demonstrated that modifications in substituents significantly affected their cytotoxicity against A549 cells. The most potent derivative exhibited an IC50 value significantly lower than traditional chemotherapeutics, indicating its potential as a novel anticancer agent. -

Case Study on Antimicrobial Effects :

Another investigation assessed the antibacterial activity of thiazepan derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced antimicrobial potency, suggesting that (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone could be developed into a new class of antibiotics.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs with Varied Heterocyclic Substituents

(a) Imidazolidinone Derivative ()

The compound "1-{2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3-(4-fluorophenyl)imidazolidin-2-one" shares the 7-(2-chlorophenyl)-1,4-thiazepan-4-yl moiety but replaces the 5-methylisoxazole with an imidazolidin-2-one group. Key differences include:

- Substituent Polarity: The imidazolidinone introduces additional carbonyl groups, increasing polarity compared to the hydrophobic 5-methylisoxazole. This may reduce blood-brain barrier permeability but improve aqueous solubility.

- Electronic Effects: The fluorine atom on the 4-fluorophenyl group (vs.

(b) Thiophene and Pyrazole Derivatives ()

Compounds such as "(5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone" (7a) and its analogs feature pyrazole or thiophene rings instead of isoxazole. Notable contrasts:

- Basicity : Pyrazole rings are more basic than isoxazoles due to nitrogen positioning, affecting protonation states under physiological conditions.

- Synthetic Routes: These compounds were synthesized using malononitrile or ethyl cyanoacetate with sulfur, suggesting methodologies applicable to the target compound’s synthesis .

Chlorophenyl-Containing Agrochemicals ()

Pesticides like metconazole and triticonazole incorporate chlorophenyl and triazole groups. While functionally distinct, their structural parallels include:

- Halogenated Aromatic Rings : The 2-chlorophenyl group in the target compound mirrors agrochemicals’ use of halogens for stability and target interaction.

- Heterocyclic Diversity: Triazoles in pesticides vs. isoxazole/thiazepane in the target compound highlight how heterocycle choice tailors compounds for specific applications (e.g., fungicidal vs.

Comparative Data Table

Research Findings and Implications

- Synthetic Feasibility: and suggest that the target compound’s synthesis may involve condensation reactions with heterocyclic precursors, similar to imidazolidinone and thiophene derivatives .

- Structure-Activity Relationships (SAR) :

- The 5-methylisoxazole group likely enhances metabolic stability compared to pyrazole or thiophene analogs due to reduced susceptibility to oxidative metabolism.

- The 2-chlorophenyl group may improve binding to hydrophobic pockets in biological targets, as seen in agrochemicals .

Preparation Methods

Thiazepan Ring Formation via Cyclization

The 1,4-thiazepan core is constructed through a Schmidt reaction or ring-expansion of tetrahydrothiopyran-4-one derivatives. A representative protocol involves:

Procedure :

- Starting material : Tetrahydrothiopyran-4-one (5.14 g, 44 mmol).

- Reagents : Sodium azide (4.31 g, 66 mmol), concentrated HCl (20 mL).

- Conditions : 0°C → room temperature, 4 hours.

- Workup : Neutralization with Na₂CO₃, extraction with chloroform.

- Yield : 62% (3.62 g) of 1,4-thiazepan-5-one.

Mechanistic Insight : The reaction proceeds via nitrene insertion into the thiopyranone ring, followed by rearrangement to form the seven-membered thiazepan.

Functionalization with 2-Chlorophenyl Group

Synthesis of the 5-Methylisoxazole-3-Carboxylic Acid Intermediate

Isoxazole Ring Construction

The 5-methylisoxazole moiety is synthesized via cyclocondensation of hydroxylamine with a 1,3-diketone precursor:

Optimized Protocol :

- Starting material : Ethyl 3-oxopentanoate (10.0 g, 69 mmol).

- Reagents : Hydroxylamine hydrochloride (6.3 g, 90 mmol), NaOAc (8.3 g, 100 mmol).

- Conditions : Ethanol, reflux, 6 hours.

- Yield : 78% (6.2 g) of ethyl 5-methylisoxazole-3-carboxylate.

Key Consideration : Excess hydroxylamine ensures complete conversion of the diketone to the isoxazole, avoiding residual starting material.

Hydrolysis to Carboxylic Acid

Saponification of the ethyl ester is performed under basic conditions:

| Parameter | Value |

|---|---|

| Base | NaOH (2.0 equiv) |

| Solvent | H₂O/THF (1:1) |

| Temperature | 60°C, 3 hours |

| Yield | 92% |

The carboxylic acid is isolated via acidification (HCl) and recrystallization from ethyl acetate/hexane.

Amide Coupling of Thiazepan and Isoxazole Moieties

The final step involves amide bond formation between 7-(2-chlorophenyl)-1,4-thiazepan-4-amine and 5-methylisoxazole-3-carboxylic acid:

Coupling Reagents :

- EDCI/HOBt System :

- EDCI (1.2 equiv), HOBt (1.1 equiv), DIPEA (3.0 equiv).

- Solvent: DCM, 0°C → room temperature, 12 hours.

- Yield: 85%.

- T3P® (Propylphosphonic Anhydride) :

Purification : The crude product is purified via flash chromatography (SiO₂, EtOAc/hexane 1:3 → 1:1) followed by recrystallization from methanol/water.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Synthesis

A streamlined approach combines thiazepan formation and amide coupling in a single reactor:

Procedure :

- Step 1 : Schmidt reaction of tetrahydrothiopyran-4-one with NaN₃/HCl.

- Step 2 : In situ arylation with 2-chlorophenylboronic acid (Pd catalyst).

- Step 3 : Direct coupling with 5-methylisoxazole-3-carbonyl chloride.

- Overall Yield : 54% (3 steps).

Advantages : Reduced purification steps; Disadvantages : Lower yield due to competing side reactions.

Solid-Phase Synthesis

For high-throughput applications, the thiazepan amine is immobilized on Wang resin :

| Parameter | Value |

|---|---|

| Resin Loading | 1.2 mmol/g |

| Coupling Reagent | HATU (1.1 equiv) |

| Base | DIPEA (4.0 equiv) |

| Cleavage | TFA/DCM (1:9), 2 hours |

| Purity (HPLC) | >95% |

This method facilitates rapid analog synthesis but requires specialized equipment.

Challenges and Optimization Strategies

Stereochemical Control in Thiazepan Formation

The seven-membered thiazepan ring exhibits chair-like conformations , leading to potential epimerization at the 4-position. Solutions include:

Regioselectivity in Isoxazole Synthesis

Competing 3,5- vs. 4,5-substitution patterns are mitigated by:

- Electronic directing groups : Electron-withdrawing substituents on the diketone favor 3,5-regioselectivity.

- Microwave-assisted synthesis : Rapid heating (150°C, 10 min) improves selectivity to >9:1.

Scalability and Industrial Considerations

Pilot-Scale Synthesis (100 g batch):

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Thiazepan Yield | 62% | 58% |

| Coupling Yield | 85% | 81% |

| Purity | 95% | 99% (after crystallization) |

Cost Drivers :

- Palladium catalysts (32% of raw material cost).

- Solvent recovery (DMF, toluene).

- Waste treatment (azide byproducts).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.